N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide
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Description
N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide is a useful research compound. Its molecular formula is C28H28N4O2 and its molecular weight is 452.5g/mol. The purity is usually 95%.
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Biological Activity
N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide, with the CAS number 942863-09-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C28H28N4O2 |
Molecular Weight | 452.5 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzimidazole core through condensation reactions.
- Introduction of the pyrrolidine ring via cyclization methods.
- Acetylation to form the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related benzimidazole derivatives demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
Anticonvulsant Activity
Preliminary studies suggest that analogs of this compound may possess anticonvulsant properties. In animal models, certain derivatives displayed activity against maximal electroshock-induced seizures, indicating potential therapeutic applications in epilepsy management . The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.
The proposed mechanisms underlying the biological activity of this compound include:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or neurotransmitter regulation.
- Receptor Modulation : It might interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors, contributing to its psychoactive effects .
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial activity of a series of benzimidazole derivatives, including N-ethyl compounds. The results showed that at concentrations as low as 100 µg/mL, significant cell membrane disruption occurred in Xanthomonas oryzae, leading to cell death . Scanning electron microscopy (SEM) images confirmed morphological changes indicative of membrane damage.
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant properties, various derivatives were tested in standard seizure models. The most active compounds were found to significantly reduce seizure duration and frequency compared to controls, suggesting a promising avenue for further development .
Properties
IUPAC Name |
N-ethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-3-30(22-9-5-4-6-10-22)27(34)19-32-25-12-8-7-11-24(25)29-28(32)21-17-26(33)31(18-21)23-15-13-20(2)14-16-23/h4-16,21H,3,17-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUCJIIZAFEHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.